
Azanium;hydroxide
Overview
Description
Azanium hydroxide, also known as ammonium hydroxide or ammonia water, is a solution of ammonia in water . It’s a common compound used in various industries, including manufacturing, agriculture, and food processing . It’s a weak base in aqueous solutions and readily donates unshared electron pairs, acting as a Lewis base .
Synthesis Analysis
Ammonium hydroxide is predominantly produced by combining water with gaseous ammonia under pressure . The mixture is then cooled to produce a concentrated solution of ammonium hydroxide . This solution is typically further diluted to create a less concentrated product, which is commonly used in various applications in industry and research .
Molecular Structure Analysis
Ammonium hydroxide exhibits several distinct physical and chemical properties . At room temperature, it’s a colorless liquid with a characteristic pungent smell . It’s lighter than water, with a density of about 0.91 g/cm³, and has a boiling point of around -33.34°C . The actual structure of ammonium hydroxide is still a topic of research .
Chemical Reactions Analysis
Ammonium hydroxide is a basic compound that partially dissociates in water, keeping an equilibrium with the ammonium ion and the hydroxide ion . It’s a weak compound and is often used in complexometric titrations and calculations .
Physical And Chemical Properties Analysis
Ammonium hydroxide is a colorless liquid with a characteristic pungent smell . It’s lighter than water, with a density of about 0.91 g/cm³, and has a boiling point of around -33.34°C . The primary chemical property of ammonium hydroxide is its basicity . It acts as a weak base in aqueous solutions, and it readily donates unshared electron pairs, acting as a Lewis base .
Scientific Research Applications
- Chelating Resins : Researchers have explored using chelating resins with ammonium hydroxide for copper removal and recovery from synthetic copper-citrate complexes in bioleaching processes . Dowex m4195, in both H±form and Na±form, exhibited excellent adsorption capacity for copper ions.
- Ammonium hydroxide, along with sodium hydroxide, is employed for reagent softening of water. It aids in precipitating calcium carbonate, reducing water hardness .
- Activated Carbon : Researchers have studied ammonium adsorption using activated carbon. Increasing the amount of activated carbon enhances available adsorption sites, favoring pollutant removal .
- Ammonium hydroxide plays a role in the preparation of LaFeO3/Fe2O3 materials for ethanol gas sensors. These sensors are essential for environmental monitoring and safety .
Metal Ion Removal and Recovery
Water Softening
Adsorption and Pollutant Removal
Gas Sensor Applications
Mechanism of Action
Target of Action
Azanium hydroxide, also known as ammonia water or ammonium hydroxide, is a solution of ammonia in water . It is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions . The primary targets of azanium hydroxide are the excess acids in the stomach, making it an effective antacid .
Mode of Action
Azanium hydroxide interacts with its targets (excess stomach acids) by neutralizing them. This is achieved through a chemical reaction where azanium hydroxide reacts with hydrochloric acid to form ammonium chloride and water . This reaction increases the pH of the stomach, inhibiting the action of pepsin, an enzyme involved in protein digestion .
Biochemical Pathways
The primary biochemical pathway affected by azanium hydroxide is the gastric acid secretion pathway. By neutralizing hydrochloric acid, azanium hydroxide disrupts the normal acidic environment necessary for the activation and function of pepsin . This results in reduced protein digestion in the stomach. The increase in pH may also lead to an increase in bicarbonate ions and prostaglandins, which may confer cytoprotective effects .
Result of Action
The primary result of azanium hydroxide’s action is the neutralization of stomach acid, leading to an increase in gastric pH . This can provide relief from conditions such as heartburn, acid indigestion, and sour stomach . The increase in pH also inhibits the action of pepsin, reducing protein digestion in the stomach .
Action Environment
The action of azanium hydroxide is influenced by the acidity of the stomach. The presence of excess stomach acid provides the necessary environment for azanium hydroxide to act effectively as an antacid . Other factors such as the presence of food in the stomach and the overall health of the individual may also influence the compound’s action, efficacy, and stability.
Safety and Hazards
Safety is paramount when handling ammonium hydroxide due to its corrosive properties . Exposure can lead to serious health consequences, such as burns, eye damage, and respiratory issues . Therefore, understanding how to handle, store, and dispose of this compound safely is crucial for both individuals and businesses that work with it .
Future Directions
Ammonia decomposition has attracted significant attention in recent years due to its ability to produce hydrogen without emitting carbon dioxide and the ease of ammonia storage . Moreover, the synthesis of zwitterionic copolymers via copper-mediated aqueous living radical grafting polymerization on starch has been studied . These developments indicate potential future directions for the use of ammonium hydroxide.
properties
IUPAC Name |
azanium;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2/i1+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUUQVKOLVNVRT-YTBWXGASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[OH-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH4+].[OH-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
36.039 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azanium;hydroxide | |
CAS RN |
62948-80-5 | |
| Record name | 62948-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

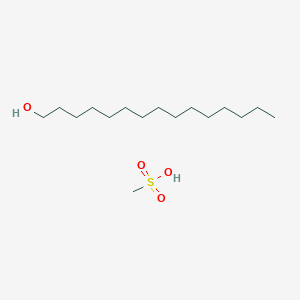
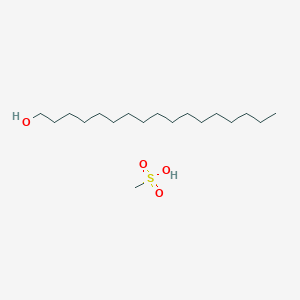

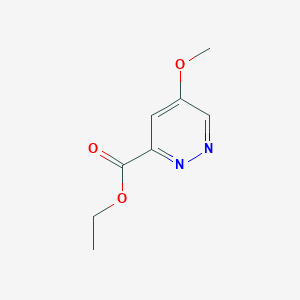
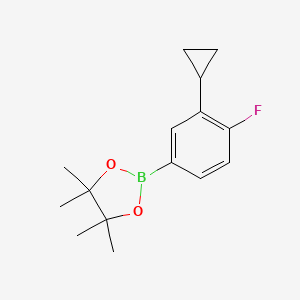
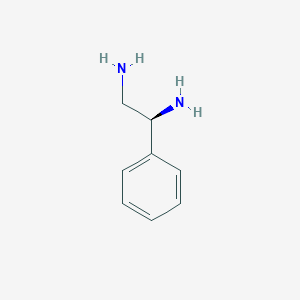
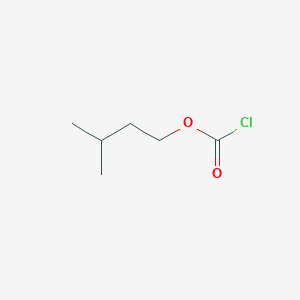
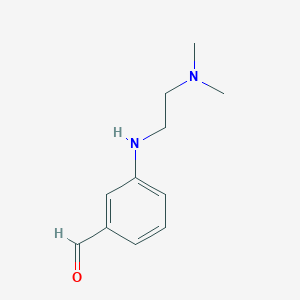
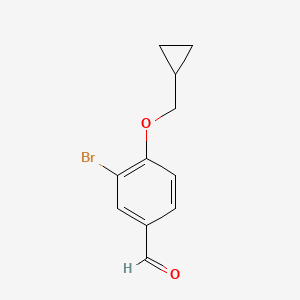
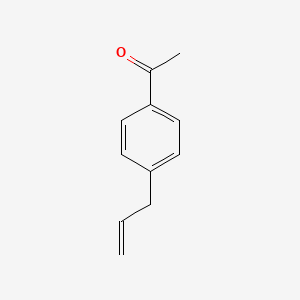

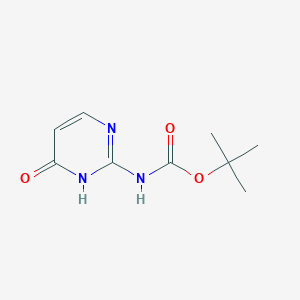
![7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)
![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)